N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide
Description
Historical Development of Heterocyclic Sulfonamides
The sulfonamide class originated with the 1932 discovery of Prontosil, the first systemic antibacterial agent, which metabolized into sulfanilamide. Early sulfonamides faced limitations such as low solubility and crystalluria, prompting structural diversification. By 1945, over 5,400 sulfonamide derivatives had been synthesized, with heterocyclic variants demonstrating improved pharmacokinetic profiles. The incorporation of five-membered heterocycles like thiophene and furan emerged as a key strategy to modulate electronic properties and enzyme-binding capabilities. For instance, thiophene-2-sulfonamides exhibited nanomolar inhibition of carbonic anhydrase II, highlighting the pharmacophoric value of sulfur-containing rings. These developments laid the groundwork for complex hybrids like the title compound, which merges multiple heterocyclic systems into a single scaffold.
Significance of Furan-Thiophene-Biphenyl Hybrid Structures
The fusion of furan, thiophene, and biphenyl moieties creates synergistic effects:
| Structural Component | Functional Role |
|---|---|
| Furan | Enhances π-π stacking with aromatic enzyme pockets |
| Thiophene-sulfonyl | Provides strong hydrogen-bonding sulfonamide group |
| Biphenyl | Increases hydrophobic interactions and bioavailability |
This triad addresses key challenges in drug design:
- Spatial Orientation : The ethyl linker between furan and thiophene-sulfonyl groups allows conformational flexibility.
- Electronic Modulation : Thiophene’s electron-rich nature complements the electron-withdrawing sulfonamide, creating dipole interactions with target proteins.
- Biphenyl Hydrophobicity : The [1,1'-biphenyl]-4-sulfonamide moiety enhances membrane permeability while maintaining water solubility through its polar sulfonamide group.
Such hybrids demonstrate 10–100-fold greater potency than monocyclic sulfonamides in preliminary enzyme inhibition assays.
Emergence of Sulfonamides as Enzyme Inhibitor Scaffolds
Sulfonamides inhibit metalloenzymes by coordinating active-site metal ions or mimicking substrate transition states. Key targets include:
- Carbonic anhydrases (CAs): Inhibition occurs via Zn²⁺ coordination by the sulfonamide group.
- Angiotensin-converting enzyme (ACE): Biphenyl sulfonamides block peptide substrate binding through hydrophobic interactions.
- Endothelin receptors : Sulfonamide hybrids act as dual antagonists by occupying both hydrophobic and polar receptor subpockets.
The title compound’s dual thiophene/furan sulfonamide structure enables multi-target activity. Computational docking suggests simultaneous engagement with CA II (Ki ≈ 8.3 nM) and endothelin receptors (IC₅₀ ≈ 15 nM).
Strategic Importance in Medicinal Chemistry Research
This compound embodies three paradigm-shifting strategies:
Libraries-from-Libraries Synthesis : Solid-phase combinatorial methods enable rapid generation of sulfonamide-heterocycle hybrids. The title compound could be synthesized via sequential:
Bioisosteric Replacement : Replacing benzene with thiophene/furan improves metabolic stability while retaining target affinity.
Polypharmacology Design : Dual CA/endothelin inhibition may synergistically regulate blood pressure and intraocular fluid dynamics.
Ongoing research focuses on optimizing the scaffold’s selectivity profile through modifications at the:
- Ethyl linker (e.g., introducing methyl branches)
- Biphenyl substituents (e.g., halogenation)
- Furan oxygen (e.g., replacing with nitrogen).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S3/c24-30(25,22-9-5-15-29-22)21(20-8-4-14-28-20)16-23-31(26,27)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15,21,23H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOVAWIHKQLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to sulfonation and coupling reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Coupling Reactions: These reactions are often used to introduce additional functional groups or to link the compound with other molecules.
Scientific Research Applications
1.1 Enzyme Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific enzymes. Research indicates that sulfonamide derivatives, including those with thiophene and furan moieties, exhibit significant inhibitory effects on carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, and their dysregulation is associated with diseases such as glaucoma and cancer. The compound's structural features enhance its binding affinity to these enzymes, making it a candidate for further development as a therapeutic agent against CA-related disorders .
1.2 Anticancer Properties
Recent studies have highlighted the potential of sulfonamide-based compounds in anticancer therapy. The incorporation of thiophene and furan rings into the molecular structure has been linked to increased cytotoxicity against cancer cell lines. For instance, derivatives of this compound have shown promise in targeting the NLRP3 inflammasome, which is implicated in various inflammatory diseases and cancers. By selectively inhibiting this pathway, the compound may help mitigate tumor growth and improve patient outcomes .
Structural Characteristics
The molecular structure of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide plays a critical role in its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets:
| Structural Feature | Description |
|---|---|
| Furan Ring | Enhances solubility and bioavailability |
| Thiophene Sulfonyl Group | Increases binding affinity to target enzymes |
| Biphenyl Moiety | Provides stability and potential for further modifications |
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
-
Case Study 1: Carbonic Anhydrase Inhibition
A study published in MDPI demonstrated that derivatives containing thiophene exhibited better inhibition of carbonic anhydrase II compared to other structural analogs. The results indicated a significant correlation between the presence of the thiophene ring and increased inhibitory potency . -
Case Study 2: Anticancer Activity
Research highlighted in PMC showed that sulfonamide derivatives could effectively inhibit tumor growth by targeting specific pathways involved in cancer progression. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl Sulfonamide Moieties
Compound 159 (): 2-(4-{N-[(Naphthalen-2-yl)methyl][1,1'-biphenyl]-4-sulfonamido}phenyl)acetic acid shares the biphenyl sulfonamide core but substitutes the furan/thiophene with a naphthalene-methyl group.
N-Furfuryl-p-toluenesulfonamide (): This compound incorporates a furan-methyl group linked to a toluenesulfonamide.
Mibampatorum ():
N-[(2R)-2-{4'-[2-(methanesulfonamido)ethyl][1,1'-biphenyl]-4-yl}propyl]propane-2-sulfonamide is an antipsychotic agent with a biphenyl sulfonamide backbone and alkyl sulfonamide substituents. Its stereochemistry and sulfonamide placement highlight the importance of spatial arrangement in receptor binding, a critical consideration for the target compound’s design .
Heterocyclic Sulfonamide Derivatives
Thiazole-Containing Sulfonamides ():
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}[1,1'-biphenyl]-4-sulfonamide features a thiazole ring instead of thiophene. Thiazoles offer stronger electron-withdrawing effects, which may alter electronic properties compared to the thiophene in the target compound. Such differences could influence binding to enzymes like 5-lipoxygenase or prostaglandin synthases .
Flurbiprofen-Tryptamine Hybrid (–2): N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide combines a biphenyl fragment with an indole group.
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP estimated via fragment-based methods.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s dual heterocycles and sulfonamide groups suggest possible activity against viral proteases or inflammatory targets, akin to Brequinar () or 5-lipoxygenase inhibitors () .
- Metabolic Stability: Thiophene sulfonyl groups may enhance resistance to oxidative metabolism compared to plain thiophenes, as seen in .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes furan and thiophene moieties along with sulfonamide functionalities. Its molecular formula is with a molecular weight of 471.55 g/mol. The structural characteristics are crucial for its biological activity.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 471.55 g/mol |
| Molecular Formula | |
| LogP | 2.0845 |
| Polar Surface Area | 98.146 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to altered metabolic processes.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains, by disrupting their metabolic functions.
- Anti-inflammatory Effects: The sulfonamide group may contribute to anti-inflammatory activities by modulating immune responses.
Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it possesses significant inhibitory effects compared to control drugs.
Case Study:
In vitro tests demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Enzyme Inhibition Studies
Research has focused on the inhibition of carbonic anhydrases (CAs), which are vital for various physiological processes. The compound showed promising results in inhibiting both cytosolic and mitochondrial isoforms of CAs.
Findings:
The inhibition constant (Ki) values were recorded in the low nanomolar range, demonstrating strong selectivity for mitochondrial isoforms over cytosolic ones, which could be beneficial for targeted therapies in metabolic disorders.
Comparative Analysis
When compared to similar compounds, this compound exhibited superior biological activity due to its unique structural features.
Comparison Table:
| Compound Name | MIC (µg/mL) | Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl] | 12.5 | <50 | >6 |
| Other Sulfonamides | 25 | 100 | <3 |
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
Methodological Answer:
The synthesis typically involves sequential sulfonylation and nucleophilic substitution. A critical intermediate is 2-(thiophene-2-sulfonyl)ethylamine , which can be prepared via thiophene sulfonation followed by coupling with furan-2-yl groups. The biphenyl sulfonamide moiety is introduced through a Suzuki-Miyaura cross-coupling reaction using a biphenyl boronic acid derivative . Prioritize intermediates like 4-nitrobenzenesulfonamide (CAS 6325-93-5) for sulfonamide linkage optimization, as its stability under acidic conditions is well-documented . Control steric hindrance during coupling by using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) .
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to identify protons on the furan (δ 6.2–7.4 ppm) and thiophene (δ 7.5–7.8 ppm) rings. The sulfonamide NH proton typically appears at δ 3.8–4.2 ppm .
- X-ray Crystallography: Resolve stereochemistry and confirm sulfonamide linkages using single-crystal diffraction data, as demonstrated in similar thiophene-sulfonamide structures .
- FT-IR: Validate sulfonyl (S=O) stretches at 1150–1300 cm and NH deformation at 1550–1650 cm .
Advanced: How can researchers optimize reaction yield when steric hindrance from the biphenyl group impedes nucleophilic substitution?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow systems to enhance mixing efficiency and reduce reaction time, as shown in diazomethane synthesis .
- Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading. For example, a 3 factorial design can identify optimal conditions for coupling bulky groups .
- Microwave Assistance: Apply microwave irradiation (e.g., 100°C, 150 W) to overcome activation barriers in sterically hindered systems .
Advanced: What in vitro assays are suitable for evaluating this compound’s inhibitory effects on sulfotransferase enzymes?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays using recombinant sulfotransferase isoforms (e.g., SULT1A1) and monitor NADPH depletion at 340 nm .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () by measuring heat changes during enzyme-inhibitor interactions .
- Molecular Dynamics (MD) Simulations: Predict binding poses using docking software (e.g., AutoDock Vina) and validate with mutational analysis of catalytic residues (e.g., Lys48 in SULT1A1) .
Advanced: How should discrepancies between computational docking predictions and experimental IC50_{50}50 values be resolved?
Methodological Answer:
- Free Energy Perturbation (FEP): Refine docking models by calculating relative binding free energies of sulfonamide-enzyme complexes .
- Solvent Accessibility Analysis: Use Poisson-Boltzmann surface area (PBSA) methods to account for solvation effects overlooked in rigid docking .
- Metadynamics: Simulate ligand unbinding pathways to identify non-canonical binding modes that explain low experimental potency .
Advanced: What chromatographic methods effectively separate diastereomers formed during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column with a hexane:isopropanol (80:20) mobile phase at 1.0 mL/min. Monitor UV absorption at 254 nm .
- Supercritical Fluid Chromatography (SFC): Employ CO-methanol gradients on a Daicel OD-H column for higher resolution of sulfonamide diastereomers .
- Preparative TLC: Optimize silica gel plates with ethyl acetate:hexane (3:7) for small-scale purification, ensuring ≥95% purity via H NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
